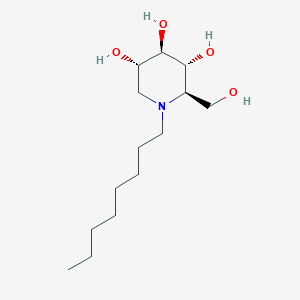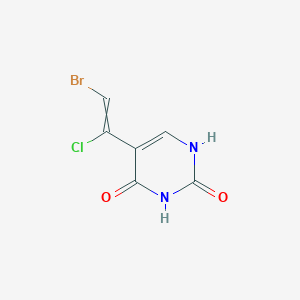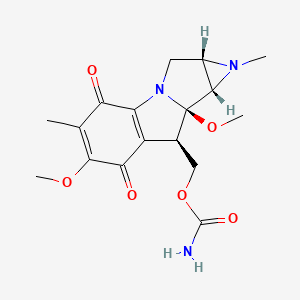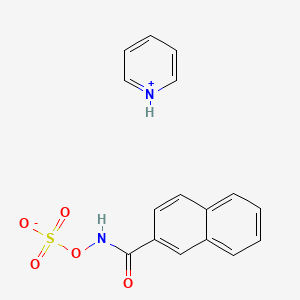![molecular formula C22H27N2O6P B14450896 N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline CAS No. 74407-16-2](/img/structure/B14450896.png)
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to an L-alanyl-L-proline backbone, making it a subject of study in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler phosphorylated amino acid derivative.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler phosphorylated amino acids.
Applications De Recherche Scientifique
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation studies.
Biology: The compound is studied for its potential role in protein phosphorylation and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes involved in phosphorylation. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and signal transduction pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-α-phosphoarginine
- N-α, N-ω-diphosphoarginine
- [Bis(benzyloxy)phosphoryl]acetic acid
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is unique due to its specific combination of a bis(benzyloxy)phosphoryl group with an L-alanyl-L-proline backbone. This structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
74407-16-2 |
|---|---|
Formule moléculaire |
C22H27N2O6P |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H27N2O6P/c1-17(21(25)24-14-8-13-20(24)22(26)27)23-31(28,29-15-18-9-4-2-5-10-18)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,23,28)(H,26,27)/t17-,20-/m0/s1 |
Clé InChI |
ZJHOTJIWXTZERH-PXNSSMCTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)




